molecular formula C12H11ClO3 B3328177 3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 428492-82-4

3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B3328177
CAS No.: 428492-82-4
M. Wt: 238.66 g/mol
InChI Key: UCAFDWQGVYKKLD-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C12H11ClO3 . It is a derivative of benzaldehyde, featuring a chloro, ethoxy, and prop-2-yn-1-yloxy substituent on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Substitution Reactions: The chloro and ethoxy groups are introduced through nucleophilic substitution reactions.

    Alkyne Addition: The prop-2-yn-1-yloxy group is added via an alkyne addition reaction, often using propargyl alcohol as a reagent.

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and inhibition.

Medicine:

    Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and ethoxy groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
  • 3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
  • 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Comparison:

  • 3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both chloro and ethoxy groups, which can influence its reactivity and interaction with other molecules.
  • 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde lacks the ethoxy group, which may result in different chemical properties and applications.
  • 3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde lacks the chloro group, potentially affecting its reactivity.
  • 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde has an additional chloro group, which can further modify its chemical behavior and applications.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-5-ethoxy-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h1,6-8H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAFDWQGVYKKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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